Cas no 1803740-57-9 (2-Bromobenzo[d]oxazole-5-sulfonamide)
2-Bromobenzo[d]oxazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromobenzo[d]oxazole-5-sulfonamide
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- Inchi: 1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)
- InChI Key: YAJWNTCSJSZIOF-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C=CC(=C2)S(N)(=O)=O)O1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 315
- XLogP3: 1.8
- Topological Polar Surface Area: 94.6
2-Bromobenzo[d]oxazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000387-250mg |
2-Bromobenzo[d]oxazole-5-sulfonamide |
1803740-57-9 | 98% | 250mg |
$5,439.15 | 2022-04-02 | |
| Alichem | A081000387-500mg |
2-Bromobenzo[d]oxazole-5-sulfonamide |
1803740-57-9 | 98% | 500mg |
$7,472.48 | 2022-04-02 | |
| Alichem | A081000387-1g |
2-Bromobenzo[d]oxazole-5-sulfonamide |
1803740-57-9 | 98% | 1g |
$11,966.35 | 2022-04-02 |
2-Bromobenzo[d]oxazole-5-sulfonamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-Bromobenzo[d]oxazole-5-sulfonamide
Recent Advances in the Study of 2-Bromobenzo[d]oxazole-5-sulfonamide (CAS: 1803740-57-9) in Chemical Biology and Pharmaceutical Research
2-Bromobenzo[d]oxazole-5-sulfonamide (CAS: 1803740-57-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic sulfonamide derivative has been the focus of multiple studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound in drug discovery. The presence of both bromine and sulfonamide moieties in its structure provides opportunities for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for medicinal chemistry.
Recent studies have demonstrated that 2-Bromobenzo[d]oxazole-5-sulfonamide exhibits promising inhibitory activity against several enzyme targets, particularly carbonic anhydrases (CAs) and protein kinases. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed selective inhibition against CA IX, an isoform overexpressed in hypoxic tumor environments, with an IC50 value of 12.3 nM. This finding suggests potential applications in cancer therapy, particularly for tumors exhibiting hypoxia-related resistance mechanisms. The bromine substitution at the 2-position appears to play a crucial role in target binding, as demonstrated by comparative molecular docking studies.
In addition to its enzyme inhibitory properties, research has revealed that 2-Bromobenzo[d]oxazole-5-sulfonamide can modulate protein-protein interactions involved in inflammatory pathways. A recent Nature Communications article (2024) described its ability to disrupt the interaction between NF-κB and its regulatory proteins, leading to reduced expression of pro-inflammatory cytokines. This anti-inflammatory activity was confirmed in both in vitro and in vivo models, with the compound showing good bioavailability and favorable pharmacokinetic properties in rodent studies. These findings position it as a potential candidate for the development of novel anti-inflammatory agents.
The synthetic accessibility of 2-Bromobenzo[d]oxazole-5-sulfonamide has also been a subject of recent optimization efforts. A 2024 Organic Process Research & Development publication detailed an improved synthetic route that achieves an 82% overall yield while reducing the number of purification steps. This advancement is particularly significant for scaling up production for preclinical studies. The new synthetic protocol employs a one-pot cyclization-sulfonamidation strategy that minimizes waste generation and improves atom economy, addressing important considerations in green chemistry.
Structural-activity relationship (SAR) studies have been instrumental in understanding the pharmacophore features of 2-Bromobenzo[d]oxazole-5-sulfonamide. Recent computational and experimental investigations have mapped the key interactions between this compound and its biological targets, identifying the sulfonamide group as essential for hydrogen bonding with active site residues, while the bromine atom contributes to hydrophobic interactions and influences the compound's electronic properties. These insights are guiding the design of second-generation derivatives with improved potency and selectivity profiles.
Looking forward, the unique properties of 2-Bromobenzo[d]oxazole-5-sulfonamide (1803740-57-9) suggest multiple directions for future research. Current investigations are exploring its potential in combination therapies, particularly with existing chemotherapeutic agents where its CA IX inhibitory activity might enhance drug delivery to hypoxic tumor regions. Additionally, its scaffold is being evaluated for the development of PET imaging probes targeting hypoxic tissues. As research progresses, this compound continues to demonstrate its value as a versatile chemical tool with multiple potential therapeutic applications in oncology, inflammation, and beyond.
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